4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide
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Overview
Description
4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide is a chemical compound that has gained significant attention in scientific research. It is a benzamide derivative that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.
Mechanism of Action
The mechanism of action of 4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). This compound has also been reported to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. This compound has also been reported to inhibit the activity of MMPs, which are enzymes that play a role in tissue remodeling and angiogenesis. In addition, this compound has been reported to induce apoptosis in cancer cells and to inhibit the growth of various microorganisms.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in various scientific research, and it has the potential to be developed into a drug for various diseases. Another advantage is its relatively simple synthesis method, which allows for easy optimization and scale-up. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Future Directions
There are several future directions for the research of 4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide. One direction is the optimization of its synthesis method for higher yields and purity. Another direction is the investigation of its potential therapeutic applications, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Further studies are also needed to determine its toxicity profile and potential side effects. In addition, this compound can be further developed as a drug delivery system and as a molecular probe for imaging studies.
Synthesis Methods
The synthesis of 4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-methoxyphenylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-oxoethylamine to produce the final product. The synthesis of this compound has been reported in various scientific literature, and it has been optimized for higher yields and purity.
Scientific Research Applications
4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. This compound has also been studied for its potential use as a drug delivery system and as a molecular probe for imaging studies.
properties
IUPAC Name |
4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-27-18-8-6-17(7-9-18)23-10-12-24(13-11-23)19(25)14-22-20(26)15-2-4-16(21)5-3-15/h2-9H,10-14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJMWQRBWICUDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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